molecular formula C11H12ClNO3 B14250458 3-Acetamido-5-chlorobenzyl acetate CAS No. 400605-46-1

3-Acetamido-5-chlorobenzyl acetate

Cat. No.: B14250458
CAS No.: 400605-46-1
M. Wt: 241.67 g/mol
InChI Key: XECMFRHFQQHMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-5-chlorobenzyl acetate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of benzyl acetate, where the benzene ring is substituted with an acetamido group at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-chlorobenzyl acetate typically involves the acetylation of 3-acetamido-5-chlorobenzyl alcohol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-chlorobenzyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-Acetamido-5-chlorobenzyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Acetamido-5-chlorobenzyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-5-acetylfuran: Similar structure with an acetyl group instead of a benzyl acetate moiety.

    3-Acetamido-5-carboxyfuran: Contains a carboxyl group instead of an acetyl group.

    3-Acetamido-5-chlorobenzyl alcohol: The precursor to 3-Acetamido-5-chlorobenzyl acetate.

Uniqueness

This compound is unique due to the presence of both an acetamido group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

400605-46-1

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

(3-acetamido-5-chlorophenyl)methyl acetate

InChI

InChI=1S/C11H12ClNO3/c1-7(14)13-11-4-9(3-10(12)5-11)6-16-8(2)15/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

XECMFRHFQQHMJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)COC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.